![molecular formula C16H26N4O3 B2509181 Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate CAS No. 1223000-64-3](/img/structure/B2509181.png)

Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate, commonly known as CPP-115, is a derivative of a compound called vigabatrin. CPP-115 has been found to have potential therapeutic benefits for a range of neurological and psychiatric disorders, including addiction, epilepsy, and anxiety. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating the levels of GABA in the brain.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Activities

Research has explored the microwave-assisted synthesis of hybrid molecules incorporating piperazine derivatives, highlighting the compound's role in creating potential antimicrobial agents. For example, derivatives have been synthesized with antimicrobial, antilipase, and antiurease activities, demonstrating good to moderate effectiveness against various microorganisms, with some compounds also showing potential for enzyme inhibition (Başoğlu et al., 2013).

Chemical Reactions and Derivatives Synthesis

Investigations into the chemistry of iminofurans and the decyclization of specific ethyl carboxylates by secondary amines have yielded N,N′-disubstituted piperazine derivatives, showcasing the compound's versatility in chemical reactions and synthesis processes (Vasileva et al., 2018).

Antimicrobial Activity of Triazole Derivatives

The synthesis of triazole derivatives from ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates has been conducted, highlighting the antimicrobial potential of these compounds. This research indicates that Mannich bases derived from these processes showed significant activity against test microorganisms, suggesting the usefulness of piperazine derivatives in developing new antimicrobial agents (Fandaklı et al., 2012).

Characterization and Biological Evaluation of Piperazine Derivatives

Further studies on piperazine derivatives, such as the synthesis and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have contributed to our understanding of their structural properties and potential biological activities. These compounds have been found to exhibit moderate antibacterial and antifungal activities, demonstrating their relevance in medicinal chemistry (Kulkarni et al., 2016).

Atom Economical Synthesis and Medicinal Prospects

The atom economical synthesis of medicinally promising derivatives, such as ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate, via a Michael addition–cyclization reaction, underscores the compound's role in creating therapeutically relevant molecules. Such research points to the ongoing exploration of piperazine derivatives in drug discovery and development (Boominathan et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds such as piperazine derivatives have been known to interact with a wide range of biological targets, including enzymes, receptors, and other proteins .

Mode of Action

It is known that piperazine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Biochemical Pathways

Piperazine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds, which can influence the pharmacokinetic properties of the compound .

Result of Action

Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Propriétés

IUPAC Name |

ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-2-23-15(22)20-10-8-19(9-11-20)12-14(21)18-16(13-17)6-4-3-5-7-16/h2-12H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAPEPFOMJAAAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(=O)NC2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

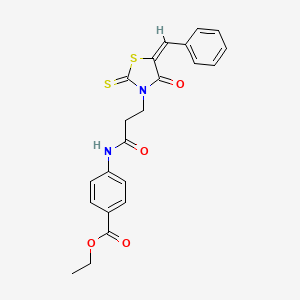

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)

![3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2509113.png)

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)

![3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2509120.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)